![molecular formula C22H32NOP B14223112 N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine CAS No. 828936-13-6](/img/structure/B14223112.png)
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of a butyl group and a diphenylphosphoryl group attached to an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine typically involves the reaction of butylamine with diphenylphosphoryl acetic acid derivatives. The process can be carried out under controlled conditions using reagents such as trichlorophosphine and triethylamine. The reaction involves multiple steps, including the formation of intermediate compounds and their subsequent conversion to the target amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, ensuring consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The diphenylphosphoryl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Octyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
- N-Propyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine
Uniqueness
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]butan-1-amine is unique due to its specific butyl and diphenylphosphoryl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
828936-13-6 |
|---|---|
Fórmula molecular |
C22H32NOP |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-butyl-N-(2-diphenylphosphorylethyl)butan-1-amine |
InChI |
InChI=1S/C22H32NOP/c1-3-5-17-23(18-6-4-2)19-20-25(24,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16H,3-6,17-20H2,1-2H3 |
Clave InChI |
KWASHSXZFVJDFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


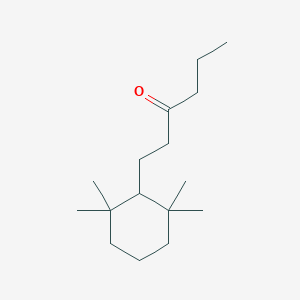
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
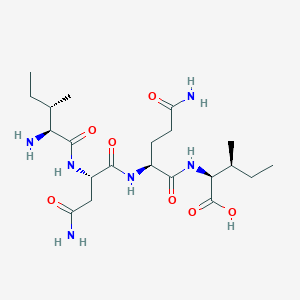

methanone](/img/structure/B14223063.png)
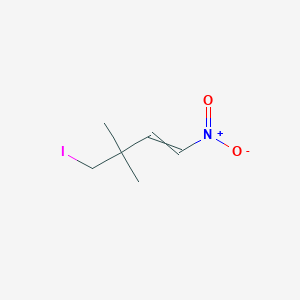
![1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline](/img/structure/B14223069.png)
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
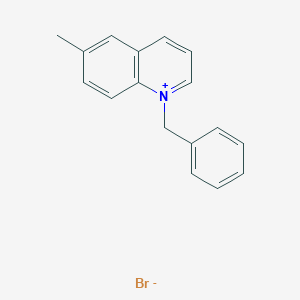
![N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14223102.png)
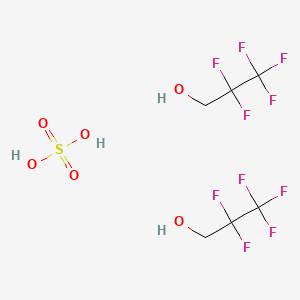
![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)
![4-(4-Fluorophenyl)-2-methyl-6-[3-(piperidin-1-YL)propoxy]pyridine](/img/structure/B14223131.png)
